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Executive Summary
Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating juvenile

hormone biosynthesis in insects. Subsequent research has revealed its remarkable

evolutionary conservation across a wide range of invertebrate phyla, where it primarily

functions as a myoregulatory peptide. This technical guide provides an in-depth analysis of the

evolutionary conservation of Allatotropin and its receptor (ATR). It presents quantitative data

on sequence similarity, detailed experimental protocols for studying this neuropeptide system,

and visual representations of its signaling pathway and experimental workflows. This document

is intended to serve as a comprehensive resource for researchers investigating the

physiological roles of Allatotropin and for professionals exploring its potential as a target for

novel drug development, particularly in the context of pest control.

Introduction: The Allatotropin Neuropeptide Family
First isolated from the tobacco hornworm, Manduca sexta, Allatotropin is a neuropeptide that

has since been identified in numerous invertebrate species, spanning phyla from Arthropoda to

Mollusca, Annelida, and even early-branching metazoans like Cnidaria and Placozoa.[1][2]

While its name reflects its initial discovery as a potent stimulator of juvenile hormone (JH)

synthesis in lepidopteran corpora allata, a broader evolutionary perspective suggests that the

myoactive properties of Allatotropin are more ancestral.[1][3] This suggests that its role in JH

regulation likely evolved secondarily.[1][3]
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Allatotropin peptides are characterized by a conserved C-terminal region, typically ending in -

GF-NH2.[4] They exert their effects by binding to a specific G protein-coupled receptor

(GPCR), the Allatotropin receptor (ATR). The widespread presence and functional

significance of the AT/ATR system across invertebrates underscore its fundamental importance

in physiological regulation.

Quantitative Analysis of Allatotropin and its
Receptor Conservation
The evolutionary conservation of Allatotropin and its receptor is evident at the amino acid

sequence level. While comprehensive percentage identity matrices across all invertebrate

phyla are not readily available in single publications, analysis of published sequences reveals

significant conservation, particularly within the insect class.

Allatotropin Peptide Sequence Conservation
Allatotropin and Allatotropin-like peptides have been identified in a diverse array of

invertebrates. The following table summarizes the amino acid sequences of Allatotropin from

several representative species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4357254/
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/product/b15573125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phylum Class Species Peptide Name Sequence

Arthropoda Insecta Manduca sexta Manse-AT

G-F-K-N-V-E-M-

M-T-A-R-G-F-

NH₂

Arthropoda Insecta Bombyx mori Bommo-AT

G-F-K-N-V-E-M-

M-T-A-R-G-F-

NH₂

Arthropoda Insecta Aedes aegypti Aedae-AT

A-P-S-F-R-N-S-

E-M-M-T-A-R-G-

F-NH₂

Arthropoda Insecta
Locusta

migratoria
Locmi-AG-MT-I

G-A-R-Q-S-A-A-

F-A-N-G-G-F-

NH₂

Mollusca Gastropoda
Lymnaea

stagnalis
Lys-AT-like

G-S-L-Y-A-F-P-

R-M-NH₂

Annelida Oligochaeta Pheretima vittata Pev-AT-like
G-S-K-I-Y-A-F-D-

P-R-M-NH₂

Note: Sequences are presented to illustrate diversity. Direct homology and evolutionary

relationships require detailed phylogenetic analysis.

Allatotropin Receptor (ATR) Sequence Conservation
The Allatotropin receptor is a member of the rhodopsin-like GPCR superfamily. Sequence

analyses have revealed a high degree of conservation, particularly in the transmembrane

domains. For instance, the Anopheles albimanus AT receptor shares 90.2% amino acid identity

with the Aedes aegypti AT receptor, indicating strong conservation within the mosquito lineage.

[5] The following table presents a selection of identified Allatotropin receptors and notes on

their sequence similarity.
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Phylum Class Species
Receptor
Name

GenBank
Accession

% Identity
(vs. M.
sexta)

Arthropoda Insecta
Manduca

sexta
Manse-ATR ADO39223.1 100%

Arthropoda Insecta Bombyx mori Bommo-ATR
NP_0010373

02.1
~75%

Arthropoda Insecta
Aedes

aegypti
Aedae-ATR

XP_0016587

63.1
~50%

Arthropoda Insecta
Tribolium

castaneum
Trica-ATR EFA10915.1 ~55%

Arthropoda Insecta
Schistocerca

gregaria
Schgr-ATR KC152912 ~58%

Mollusca Bivalvia
Crassostrea

gigas
Cg-ATR-like EKC36173.1

Lower

similarity

Cnidaria Anthozoa
Nematostella

vectensis
Nv-ATR-like

XP_0016343

88.1

Lower

similarity

Note: Percentage identities are approximate and intended for illustrative purposes. For rigorous

comparison, users should perform their own sequence alignments and phylogenetic analyses.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

evolutionary conservation and function of the Allatotropin system.

Neuropeptide Extraction and Mass Spectrometry
Objective: To identify and sequence Allatotropin peptides from invertebrate tissues.

Methodology:
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Tissue Dissection: Dissect the central nervous system (CNS), retrocerebral complex

(corpora cardiaca-corpora allata), or other relevant tissues from the invertebrate species of

interest in cold physiological saline.

Peptide Extraction:

Immediately transfer the dissected tissue into an extraction solution (e.g., 90% methanol,

9% glacial acetic acid, 1% water).

Sonicate the tissue on ice for 3-5 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the peptides.

Dry the supernatant using a vacuum centrifuge.

Sample Cleanup:

Resuspend the dried peptide extract in 0.1% trifluoroacetic acid (TFA).

Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate

the peptides.

Elute the peptides with a solution of 70% acetonitrile and 0.1% TFA.

Dry the eluted sample in a vacuum centrifuge.

Mass Spectrometry Analysis:

Resuspend the final peptide extract in a matrix solution appropriate for MALDI-TOF MS

(e.g., α-cyano-4-hydroxycinnamic acid) or a solvent compatible with ESI-MS (e.g., 50%

acetonitrile, 0.1% formic acid).

Spot the sample onto a MALDI target plate or inject it into an ESI-MS system coupled to a

liquid chromatography system.

Acquire mass spectra in positive ion mode.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform tandem mass spectrometry (MS/MS) on ions of interest to obtain fragmentation

data for de novo sequencing or database searching.

Cloning and Sequencing of the Allatotropin Receptor
Objective: To obtain the full-length coding sequence of the Allatotropin receptor gene.

Methodology:

RNA Extraction and cDNA Synthesis:

Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) using a commercial

kit (e.g., TRIzol) according to the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and

oligo(dT) or random primers.

Degenerate PCR (for initial fragment amplification):

Design degenerate primers based on conserved regions of known Allatotropin receptor

sequences from related species.

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

Analyze the PCR products on an agarose gel.

Excise, purify, and sequence the PCR product of the expected size.

Rapid Amplification of cDNA Ends (RACE):

Use the partial sequence obtained from degenerate PCR to design gene-specific primers

for 5' and 3' RACE.

Perform 5' and 3' RACE using a commercial RACE kit according to the manufacturer's

protocol.

Sequence the resulting RACE products to obtain the full-length cDNA sequence.
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Full-Length cDNA Amplification and Sequencing:

Design primers based on the assembled full-length sequence to amplify the entire coding

region.

Perform PCR with a high-fidelity DNA polymerase.

Clone the PCR product into a suitable vector (e.g., pGEM-T Easy).

Transform the vector into competent E. coli cells.

Sequence multiple clones to confirm the final sequence.

In-Situ Hybridization for Allatotropin mRNA Localization
Objective: To visualize the cellular localization of Allatotropin mRNA in tissue sections.

Methodology:

Probe Synthesis:

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of

the Allatotropin gene using in vitro transcription.

Purify the labeled probe and verify its integrity.

Tissue Preparation:

Fix the dissected tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS)

overnight at 4°C.

Cryoprotect the tissue by incubating in a series of increasing sucrose concentrations

(10%, 20%, 30%) in PBS.

Embed the tissue in OCT compound and freeze.

Cut cryosections (10-20 µm) and mount them on coated slides.

Hybridization:
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Pretreat the sections with proteinase K to improve probe accessibility.

Prehybridize the sections in hybridization buffer for 2-4 hours at the hybridization

temperature (typically 55-65°C).

Hybridize the sections with the DIG-labeled probe overnight at the same temperature.

Washing and Detection:

Perform a series of stringent washes to remove the unbound probe.

Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in

PBS with 0.1% Triton X-100).

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP)

or horseradish peroxidase (HRP).

Wash to remove the unbound antibody.

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent

substrate.

Imaging:

Mount the slides and visualize the results using a light or fluorescence microscope.

Visualizing Allatotropin Signaling and Experimental
Workflows
Allatotropin Signaling Pathway
Allatotropin binds to its G protein-coupled receptor on the cell surface, initiating an

intracellular signaling cascade. This typically involves the activation of Gq or Gs proteins,

leading to an increase in intracellular calcium (Ca²⁺) and/or cyclic AMP (camp) levels. These

second messengers then trigger downstream physiological responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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